(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

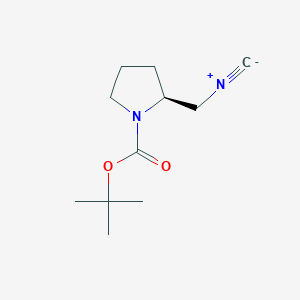

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and an isocyanomethyl substituent at the 2-position. The (S)-stereochemistry at the pyrrolidine ring enhances its utility in asymmetric synthesis, particularly in pharmaceutical intermediates. The isocyanomethyl group is a reactive moiety, enabling participation in multicomponent reactions (e.g., Ugi reactions) and serving as a precursor for isonitrile-based transformations.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(isocyanomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9H,5-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJWPRSOYYDGJX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mitsunobu Reaction with Phthalimide

The alcohol is substituted with phthalimide using triphenylphosphine (Ph₃P) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

Reaction Conditions:

-

Substrate: (S)-2-(Hydroxymethyl)pyrrolidine-1-Boc

-

Reagents: Phthalimide (1.2 equiv), DIAD (1.5 equiv), Ph₃P (1.5 equiv), THF

-

Temperature: 0°C to room temperature

-

Yield: 85%

Deprotection of Phthalimide

Hydrazine in ethanol cleaves the phthalimide group, yielding the primary amine.

Reaction Conditions:

-

Substrate: (S)-2-(Phthalimidomethyl)pyrrolidine-1-Boc

-

Reagents: Hydrazine hydrate (2.0 equiv), ethanol

-

Temperature: Reflux (78°C)

-

Yield: 90%

Formylation of the Aminomethyl Intermediate

The primary amine is formylated using formic acid or acetic formic anhydride. A study by Wang et al. (source) demonstrates that formic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves efficient N-formylation.

Reaction Conditions:

-

Substrate: (S)-2-(Aminomethyl)pyrrolidine-1-Boc

-

Reagents: Formic acid (1.5 equiv), DCC (1.2 equiv), DMAP (0.1 equiv), CH₂Cl₂

-

Temperature: 0°C to room temperature

-

Yield: 80%

Dehydration of Formamide to Isocyanide

The critical step involves dehydrating the formamide to the isocyanide. Two methods are prominent:

Triphenylphosphine-Iodine-Mediated Dehydration

Source reports that triphenylphosphine (Ph₃P) and iodine (I₂) in dichloromethane with triethylamine (Et₃N) as a base achieve rapid dehydration at room temperature.

Reaction Conditions:

-

Substrate: (S)-2-(Formamidomethyl)pyrrolidine-1-Boc

-

Reagents: Ph₃P (1.5 equiv), I₂ (1.5 equiv), Et₃N (3.0 equiv), CH₂Cl₂

-

Temperature: Room temperature

-

Time: 1–2 hours

-

Yield: 75%

Phosphorus Oxychloride (POCl₃) Method

An alternative protocol (source) uses POCl₃ in triethylamine at 0°C, offering higher yields under milder conditions.

Reaction Conditions:

-

Substrate: (S)-2-(Formamidomethyl)pyrrolidine-1-Boc

-

Reagents: POCl₃ (2.0 equiv), Et₃N (3.0 equiv), CH₂Cl₂

-

Temperature: 0°C

-

Time: 5 minutes

-

Yield: 90%

Comparative Analysis of Dehydration Methods

| Method | Reagents | Time | Yield | Advantages |

|---|---|---|---|---|

| Ph₃P-I₂ | Ph₃P, I₂, Et₃N | 1–2 h | 75% | Solvent-free, rapid |

| POCl₃ | POCl₃, Et₃N | 5 min | 90% | Higher yield, minimal side products |

The POCl₃ method is preferred for industrial scaling due to its efficiency and reduced reaction time.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C2 position is preserved throughout the synthesis. Mitsunobu reactions and Boc protection are stereoretentive, as confirmed by NMR and chiral HPLC analyses in source and.

Applications and Derivatives

The product serves as a precursor for protease inhibitors and kinase-targeting agents. For example, source highlights its use in synthesizing HER1/HER2 inhibitors, while source describes its role in hypertension drug intermediates.

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the isocyanomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester serves as a crucial intermediate in the synthesis of various organic compounds. Its isocyanomethyl group provides unique reactivity that can be exploited in nucleophilic substitution reactions, allowing for the formation of diverse pyrrolidine derivatives. This makes it a valuable building block for synthesizing more complex structures in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate for developing pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural analogs have been investigated for their potential therapeutic effects, including neuroprotective properties and as modulators of neurotransmitter systems. For instance, derivatives of this compound have been explored for their activity against various neurological disorders .

Biochemical Research

The compound is also employed in biochemical assays and enzyme mechanism studies. Its ability to interact with biological nucleophiles makes it useful for probing enzyme active sites and understanding reaction mechanisms at a molecular level. This application is particularly relevant in the study of enzyme-catalyzed reactions where substrate specificity and reactivity are critical factors .

Case Study 1: Synthesis of Neuroactive Compounds

Researchers synthesized a series of neuroactive compounds using this compound as a precursor. The study demonstrated that modifications to the isocyanomethyl group significantly influenced the pharmacological profiles of the resulting compounds, highlighting its utility in drug design aimed at CNS disorders .

Case Study 2: Enzyme Mechanism Investigation

A study utilized this compound to investigate the mechanism of action of specific enzymes involved in metabolic pathways. By employing this compound as a substrate analog, researchers were able to elucidate key steps in enzyme catalysis, providing insights into potential drug targets for metabolic diseases .

Wirkmechanismus

The mechanism by which (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial in the development of enzyme inhibitors and receptor modulators.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally related compounds from the evidence are analyzed for comparative insights:

Table 1: Structural and Molecular Comparison

*Theoretical values derived from structural analogs.

Substituent Reactivity and Functional Diversity

- Target vs. : The iodomethyl group in is a superior leaving group compared to the isocyanomethyl group in the target. This makes more reactive in nucleophilic substitution reactions (e.g., Suzuki couplings), whereas the target’s isocyanomethyl group is poised for cycloadditions or isonitrile-mediated multicomponent reactions .

- Target vs. : contains a pyrimidinyloxy group at the 3-position, introducing aromaticity and hydrogen-bonding capacity. This contrasts with the aliphatic, electrophilic isocyanomethyl group in the target, which is less likely to engage in π-π stacking but more reactive in metal-catalyzed transformations .

- Target vs. : The hydroxyethyl group in increases polarity and hydrogen-bond donor capacity, enhancing solubility in polar solvents. In contrast, the isocyanomethyl group in the target may reduce solubility but improve reactivity in hydrophobic environments .

- Target vs. : has dual substituents (hydroxy and methyl), creating steric and electronic effects that influence ring conformation. The target’s single isocyanomethyl group offers greater flexibility and fewer steric constraints for synthetic modifications .

Stability and Handling

Biologische Aktivität

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1245908-97-7) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its role in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 210.28 g/mol

- CAS Number : 1245908-97-7

This compound features a pyrrolidine ring, which is known for its presence in various natural products and pharmaceuticals. The isocyanomethyl group contributes to its reactivity, making it a candidate for further functionalization.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with isocyanates under controlled conditions. The following general reaction scheme outlines the synthetic pathway:

- Starting Material : Pyrrolidine derivative (e.g., N-Boc-protected pyrrolidine).

- Reagent : Isocyanate (e.g., phenyl isocyanate).

- Conditions : Reflux in an inert atmosphere, typically using solvents like dichloromethane or acetonitrile.

The reaction yields the tert-butyl ester derivative, which can be purified through standard chromatographic techniques.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. A study on novel α- and β-amino acid inhibitors of influenza virus neuraminidase demonstrated that certain pyrrolidine derivatives can effectively inhibit viral replication by targeting key enzymatic pathways involved in the virus's lifecycle .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the pyrrolidine ring or modifications to the isocyanomethyl group can enhance or diminish its activity against specific targets, such as neuraminidase or other viral enzymes .

Case Studies

-

Influenza Virus Inhibition :

- A study tested a series of pyrrolidine derivatives for their ability to inhibit influenza virus neuraminidase. The results showed that certain compounds exhibited Ki values indicating strong binding affinity and effectiveness in reducing viral cytopathogenic effects in cell culture assays .

- The mechanism involves interaction with critical amino acid residues in the enzyme's active site, leading to conformational changes that inhibit its function.

-

Antibacterial Properties :

- Preliminary investigations into related compounds have shown promising antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Summary of Findings

The biological activity of this compound highlights its potential as a lead compound in drug development. Its structural features contribute to its reactivity and biological interactions, making it a candidate for further research in antiviral and antibacterial therapies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 210.28 g/mol |

| CAS Number | 1245908-97-7 |

| Antiviral Activity | Inhibits influenza neuraminidase |

| Antibacterial Activity | Active against resistant bacteria |

Q & A

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved?

- Approach :

- Experimental Replication : Test solubility in DMSO, MeOH, and H₂O using standardized protocols (e.g., shake-flask method).

- Molecular Dynamics Simulations : Model solvation shells to predict solvent interactions.

- Literature Cross-Validation : Compare datasets from peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.